molecular formula C9H15ClO2S B15258492 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride

Cat. No.: B15258492
M. Wt: 222.73 g/mol
InChI Key: RKRKRKOBYFYLQZ-UHFFFAOYSA-N
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Description

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H15ClO2S. It is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common structural motif in organic chemistry. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonyl chloride reagents. One common method involves the use of 2-{bicyclo[2.2.1]heptan-2-yl}ethanol as a starting material, which is then reacted with thionyl chloride (SOCl2) to produce the sulfonyl chloride derivative . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds with different functional groups.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3), as well as nucleophiles like ammonia (NH3) and primary amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions but lacks the bicyclo[2.2.1]heptane ring system.

    Benzenesulfonyl chloride (C6H5SO2Cl): Contains an aromatic ring and is used in the synthesis of sulfonamides and other organic compounds.

    Tosyl chloride (p-CH3C6H4SO2Cl): A commonly used sulfonyl chloride with a toluene ring, often used in organic synthesis.

The uniqueness of this compound lies in its bicyclo[2.2.1]heptane ring system, which imparts specific steric and electronic properties to the compound, making it suitable for specialized applications .

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)ethanesulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c1-6(13(10,11)12)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3

InChI Key

RKRKRKOBYFYLQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)S(=O)(=O)Cl

Origin of Product

United States

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